Medicinal chemists synthesizing 2,4-diarylpyridines for kinase inhibitors or PROTACs face cross-coupling reactivity limits with 4-chloro analogs and shelf-stability issues with 4-iodo. 4-Bromo-2-hydroxypyridine (CAS 36953-37-4) overcomes these via orthogonal reactivity:
4-Bromo-2-hydroxypyridine (CAS: 36953-37-4), which exists in tautomeric equilibrium with 4-bromo-2-pyridone, is a highly versatile bifunctional building block widely procured for pharmaceutical synthesis and advanced materials. Its core value lies in the orthogonal reactivity between the 4-position bromine and the 2-position hydroxyl/carbonyl group. This dual functionality enables sequential, regioselective transformations, such as N- or O-alkylation followed by palladium-catalyzed cross-coupling at the C4 position. For industrial buyers and medicinal chemists, it serves as a critical precursor for synthesizing complex unsymmetrical diarylpyridines, kinase inhibitors, and targeted protein degraders, offering a practical balance of shelf stability and synthetic reactivity compared to its halogenated analogs [1].
Substituting 4-Bromo-2-hydroxypyridine with closely related analogs introduces significant process inefficiencies and structural deviations. Replacing it with 4-chloro-2-hydroxypyridine drastically reduces reactivity in palladium-catalyzed cross-couplings, often necessitating elevated temperatures (>100 °C) and expensive, specialized phosphine ligands to achieve comparable yields. Conversely, utilizing 4-iodo-2-hydroxypyridine increases reactivity but compromises material stability, as iodo-pyridines are highly susceptible to deiodination and require stringent, light-free storage conditions. Furthermore, positional isomers like 5-bromo-2-hydroxypyridine cannot act as direct substitutes, as they fundamentally alter the regiochemistry of the final API architecture, preventing access to the critical 4-substituted-2-pyridone motifs prevalent in modern therapeutics [1].
In standard Suzuki-Miyaura cross-coupling protocols, the carbon-bromine bond in 4-bromo-2-hydroxypyridine exhibits significantly lower bond dissociation energy compared to the carbon-chlorine bond in 4-chloro-2-hydroxypyridine. This allows couplings with aryl boronic acids to proceed smoothly at room temperature or mild heating (e.g., 25-60 °C) using standard catalysts like Pd(dppf)Cl2 or Pd(OAc)2. In contrast, achieving >80% yield with the chloro analog typically requires temperatures exceeding 100 °C and the use of specialized dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to overcome the higher activation barrier [1].
| Evidence Dimension | Cross-coupling activation temperature and ligand requirement |
| Target Compound Data | High yield at 25-60 °C with standard Pd catalysts |
| Comparator Or Baseline | 4-Chloro-2-hydroxypyridine (Requires >100 °C and specialized bulky ligands) |
| Quantified Difference | Reduction in reaction temperature by 40-75 °C and elimination of specialized ligand costs |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids |
Procuring the bromo derivative lowers energy costs, avoids the need for expensive proprietary ligands, and prevents thermal degradation of sensitive functional groups during API synthesis.
A defining advantage of 4-bromo-2-hydroxypyridine is its capacity for orthogonal functionalization. When converted to a 4-bromo-2-sulfonyloxypyridine (e.g., via tosylation), the C4-Br site can undergo highly chemoselective Suzuki-Miyaura coupling at room temperature (affording monoaryl derivatives in 78-86% yield) without premature reaction at the C2-OTs site. The C2 position can subsequently be coupled in a second, distinct catalytic step [1]. This precise electronic differentiation is far more difficult to achieve with symmetrical di-bromo or di-chloro pyridines, where competitive coupling at multiple sites leads to complex mixtures and reduced overall yields.
| Evidence Dimension | Chemoselectivity in sequential cross-coupling |
| Target Compound Data | Up to 86% yield of selectively C4-arylated intermediate without C2 cleavage |
| Comparator Or Baseline | Symmetrical dihalopyridines (e.g., 2,4-dibromopyridine) (Prone to competitive poly-arylation and lower chemoselectivity) |
| Quantified Difference | Near-complete chemoselectivity for C4 over C2, enabling clean sequential functionalization |
| Conditions | Pd(OAc)2 catalyzed coupling in toluene/H2O at room temperature |
This orthogonal reactivity allows process chemists to build complex unsymmetrical diarylpyridines in a controlled, step-wise manner, drastically reducing purification bottlenecks.
While 4-iodo-2-hydroxypyridine offers slightly faster oxidative addition kinetics in cross-coupling reactions, it suffers from significant stability issues, including spontaneous deiodination and severe light sensitivity, leading to rapid discoloration and purity degradation during storage. 4-Bromo-2-hydroxypyridine provides an optimal balance, maintaining >95% purity over extended storage periods under standard ambient conditions without the need for strict actinic light protection or sub-zero refrigeration .
| Evidence Dimension | Storage stability and handling requirements |
| Target Compound Data | Stable under standard room-temperature storage without rapid degradation |
| Comparator Or Baseline | 4-Iodo-2-hydroxypyridine (Highly light-sensitive, prone to spontaneous deiodination) |
| Quantified Difference | Significantly extended shelf-life and elimination of specialized cold/dark storage logistics |
| Conditions | Bulk storage and routine laboratory handling |
For bulk procurement and scale-up, the bromo analog eliminates the costly cold-chain logistics and short shelf-life associated with iodo-pyridines.
Directly leveraging the orthogonal chemoselectivity demonstrated in cross-coupling assays, this compound is a highly effective starting material for one-pot or sequential synthesis of unsymmetrical 2,4-diarylpyridines, which are core frameworks in nonsteroidal anti-inflammatory drugs and topoisomerase inhibitors [1].
Utilizing the mild cross-coupling conditions enabled by the C4-bromo group, this scaffold allows for the efficient substitution of complex, sensitive aryl groups, while the 2-pyridone moiety serves as a critical hydrogen-bond donor/acceptor motif in the hinge-binding region of various kinase targets [1].
The dual functionality allows for controlled N-alkylation at the 2-position to attach a linker, followed by cross-coupling at the 4-position to attach the target-binding ligand, making it a highly modular hub for bifunctional degrader synthesis [1].
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